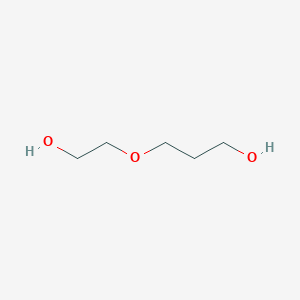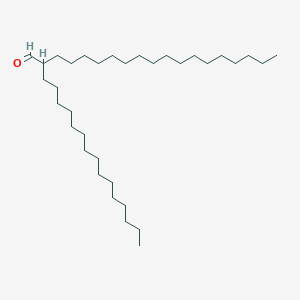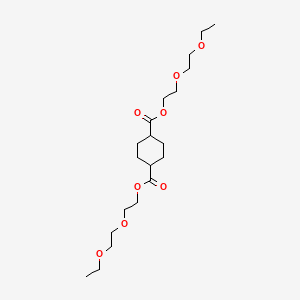
1-Propanol, 3-(2-hydroxyethoxy)-
Vue d'ensemble
Description
“1-Propanol, 3-(2-hydroxyethoxy)-” is a chemical compound with the molecular formula C5H12O3 . It has an average mass of 120.147 Da and a monoisotopic mass of 120.078644 Da .
Molecular Structure Analysis
The molecular structure of “1-Propanol, 3-(2-hydroxyethoxy)-” consists of a three-carbon chain with a hydroxyl group (-OH) and an ethoxy group (-OCH2CH2OH) attached . The exact position and orientation of these groups can influence the compound’s physical and chemical properties.
Applications De Recherche Scientifique
Catalysis and Reaction Pathways
- 1-Propanol, 3-(2-hydroxyethoxy)- and similar C3 alcohols have been studied for their reactivity in catalytic processes, such as hydrodeoxygenation, on Pt/Al2O3. These studies focus on understanding the reaction pathways, including dehydrogenation and dehydration mechanisms in aqueous phases (Peng et al., 2012).
Cardioselective Beta-Blockers
- Research has explored the synthesis of cardioselective beta-blocking agents, where compounds like 1-Propanol, 3-(2-hydroxyethoxy)- have been considered for their potential in clinical applications. These studies involve the creation of specific structures to enhance cardioselectivity (Hoefle et al., 1975).
Synthesis of Oxirane Compounds
- The compound has been used in the synthesis of oxirane compounds, such as the ammonolysis of 2,3-epoxyl-3-pheny-1-propanol. This research contributes to our understanding of the chemical properties and reactions of such compounds (SuamiTetsuo et al., 1956).
Beta-Adrenoceptor Stimulant Properties
- Studies have been conducted on the beta-adrenoceptor stimulant properties of compounds including 1-Propanol, 3-(2-hydroxyethoxy)-, particularly in their effects on the heart and circulation (Barlow et al., 1981).
Hydrophobicity and Hydrophilicity Studies
- Research has also focused on understanding the hydrophobic and hydrophilic properties of various compounds, including 1-Propanol, 3-(2-hydroxyethoxy)-. These studies are crucial for understanding solute-solvent interactions and the chemical behavior of these compounds in different environments (Koga et al., 2011).
Photooxidation Reactions
- The compound's role in photooxidation reactions, specifically in the gas phase with OH radicals, has been investigated. This research is significant for understanding atmospheric chemistry and pollutant formation processes (Azad et al., 1999).
Solvent Effects on Polymerization
- Studies have also looked at the effect of solvents like 2-propanol on the microstructure and kinetics of polymerization reactions. This research is vital for the development of new materials and understanding the influence of solvents on polymer properties (Sadeghi et al., 2006).
Alkylation Reactions
- The compound's application in alkylation reactions, such as in the synthesis of beta-blockers like propranolol, has been explored. This research contributes to the pharmaceutical industry and the development of new drug synthesis methods (Jovanovic et al., 2006).
Mécanisme D'action
Biochemical Pathways
For instance, they can be produced via the extended dissimilation of succinate under anaerobic conditions . They can also be involved in the production of higher alcohols and other commodity chemicals .
Action Environment
The action, efficacy, and stability of 3-(2-hydroxyethoxy)propan-1-ol can be influenced by various environmental factors . These may include temperature, pH, the presence of other substances, and the specific biological environment in which the compound is present. For instance, the compound’s reactivity and stability may be affected by the presence of acids or bases, or by changes in temperature .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Propanol, 3-(2-hydroxyethoxy)- are fascinating. It has been reported that this compound can be produced heterologously in Escherichia coli via extended dissimilation of succinate under anaerobic conditions . This process involves the expression of the endogenous sleeping beauty mutase (Sbm) operon .
Cellular Effects
In terms of cellular effects, 1-Propanol, 3-(2-hydroxyethoxy)- plays a significant role in the anaerobic fermentation process. The activated Sbm pathway, which is involved in the production of 1-Propanol, 3-(2-hydroxyethoxy)-, serves as an ancillary channel for consuming reducing equivalents upon anaerobic dissimilation of glycerol . This results in an enhanced glycerol dissimilation and a major metabolic shift from acidogenesis to solventogenesis .
Molecular Mechanism
The molecular mechanism of 1-Propanol, 3-(2-hydroxyethoxy)- involves its interaction with the Sbm operon on the genome . This interaction leads to high levels of solventogenesis, accounting for up to 85% of dissimilated carbon .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propanol, 3-(2-hydroxyethoxy)- have been observed over time. Anaerobic fed-batch cultivation of a propanogenic E. coli strain with glycerol as the major carbon source produced high titers of nearly 7 g/L 1-Propanol, 3-(2-hydroxyethoxy)- and 31 g/L ethanol .
Metabolic Pathways
1-Propanol, 3-(2-hydroxyethoxy)- is involved in the Sbm metabolic pathway in E. coli . This pathway serves as an ancillary channel for consuming reducing equivalents upon anaerobic dissimilation of glycerol .
Propriétés
IUPAC Name |
3-(2-hydroxyethoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c6-2-1-4-8-5-3-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVZDMKYVFDILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439152 | |
| Record name | 1-Propanol, 3-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-28-2 | |
| Record name | 1-Propanol, 3-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine](/img/structure/B3058848.png)
![1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one](/img/structure/B3058849.png)





![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3058859.png)
![1-Azaspiro[4.4]non-7-ene](/img/structure/B3058861.png)
![6-Chloro-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3058862.png)



